molecular formula C9H15NO2 B2568972 (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid CAS No. 807314-37-0

(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid

Cat. No.: B2568972
CAS No.: 807314-37-0
M. Wt: 169.224
InChI Key: UPJMACBYICUIDP-WFWQCHFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid is a chemical compound with the molecular formula C9H15NO2 It is a derivative of cyclooctene, featuring an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclooctene as a starting material, which undergoes a series of reactions including amination and carboxylation to introduce the amino and carboxylic acid groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrocyclooctene derivatives, while reduction of the carboxylic acid group may produce cyclooctanol derivatives .

Scientific Research Applications

(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclooctene: The parent compound, lacking the amino and carboxylic acid groups.

    8-Amino-cyclooctane: Similar structure but without the double bond.

    Cyclooct-4-enecarboxylic acid: Lacks the amino group.

Uniqueness

(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on a cyclooctene scaffold. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

(1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h1-2,7-8H,3-6,10H2,(H,11,12)/b2-1-/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJMACBYICUIDP-WFWQCHFMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/1C[C@@H]([C@@H](CC/C=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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